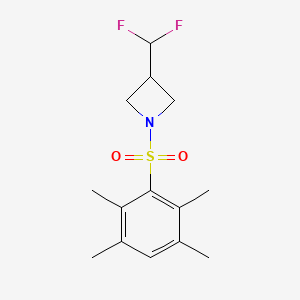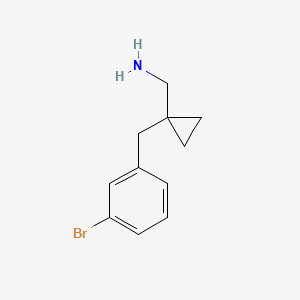
(1-(3-Bromobenzyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(3-Bromobenzyl)cyclopropyl)methanamine” is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 240.14 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.作用機序
BBMC acts as a selective inhibitor of monoamine transporters, specifically the serotonin transporter and the dopamine transporter. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BBMC are dependent on the specific neurotransmitter system that is affected. For example, the inhibition of the serotonin transporter can lead to an increase in serotonin levels, which can have effects on mood, appetite, and sleep. Similarly, the inhibition of the dopamine transporter can lead to an increase in dopamine levels, which can have effects on motivation, reward, and addiction.
実験室実験の利点と制限
One of the main advantages of using BBMC in lab experiments is its selectivity for monoamine transporters. This selectivity allows for more precise manipulation of specific neurotransmitter systems. However, one of the limitations of using BBMC is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BBMC. One potential direction is the development of more selective inhibitors of monoamine transporters that have fewer side effects. Another direction is the investigation of the role of monoamine transporters in various neurological disorders, such as depression and Parkinson's disease. Additionally, the use of BBMC in the development of new drugs for the treatment of these disorders is an exciting area of research.
合成法
The synthesis of (1-(3-Bromobenzyl)cyclopropyl)methanamine involves the reaction of 3-bromobenzylamine with cyclopropylcarboxaldehyde in the presence of a reducing agent. The yield of this reaction can be optimized by controlling the reaction conditions such as temperature, pH, and the concentration of reactants.
科学的研究の応用
BBMC has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of neuroscience, where it has been used as a tool to study the function of monoamine transporters in the brain. It has also been used in the study of the role of serotonin and dopamine neurotransmitters in various physiological processes.
Safety and Hazards
The safety information for “(1-(3-Bromobenzyl)cyclopropyl)methanamine” indicates that it is associated with several hazard statements, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
[1-[(3-bromophenyl)methyl]cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6H,4-5,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYJRJGJOCQQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

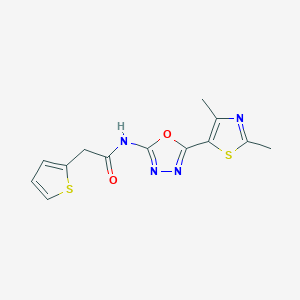
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)
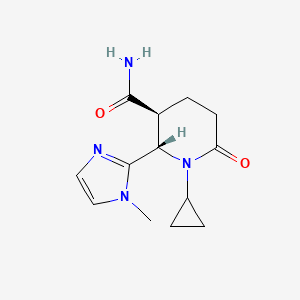
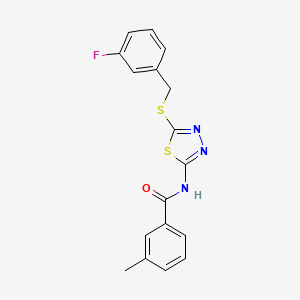
![2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2882915.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
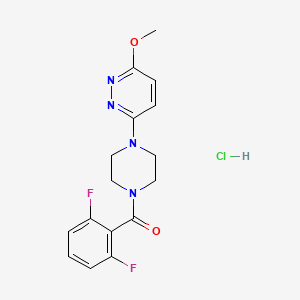
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

